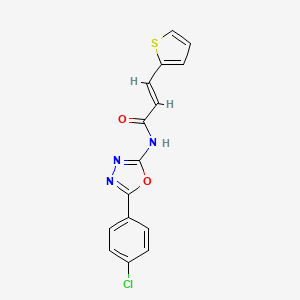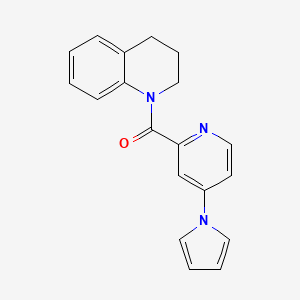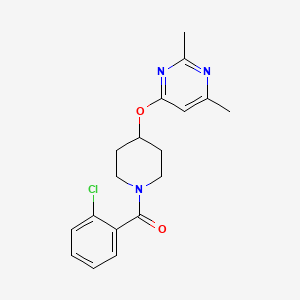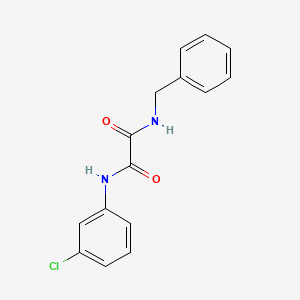![molecular formula C11H12FN3O4S2 B2555109 2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride CAS No. 2094654-43-8](/img/structure/B2555109.png)
2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride, also known as Methylsulfonylphenylfluorone (MSPF), is a chemical compound that has been widely used in scientific research. It is a fluorescent probe that is commonly used to detect metal ions in biological systems. MSPF is a complex molecule that has several different applications, including its use as a metal ion chelator, an enzyme inhibitor, and a fluorescent probe.
Mecanismo De Acción
The mechanism of action of MSPF involves its ability to chelate metal ions. MSPF contains a sulfonamide group that can bind to metal ions, forming a complex that is fluorescent. The fluorescence of MSPF is quenched when it binds to metal ions, allowing for the detection of metal ions in biological systems. MSPF can also inhibit the activity of enzymes by binding to the active site of the enzyme and preventing substrate binding.
Biochemical and Physiological Effects
MSPF has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and urease. MSPF has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MSPF in lab experiments include its ability to detect metal ions in biological systems, its ability to chelate metal ions, and its ability to inhibit the activity of enzymes. However, there are some limitations to using MSPF in lab experiments. MSPF is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, MSPF is sensitive to pH and temperature changes, which can affect its fluorescence.
Direcciones Futuras
There are several future directions for the use of MSPF in scientific research. One potential application is in the development of new therapies for diseases such as cancer and inflammation. MSPF has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells, making it a promising candidate for drug development. Additionally, MSPF could be used in the development of new diagnostic tools for the detection of metal ions in biological systems. Finally, MSPF could be used in the development of new fluorescent probes for other biological molecules, such as proteins and nucleic acids.
Métodos De Síntesis
The synthesis of MSPF involves a multi-step process that starts with the reaction of 2-aminobenzenesulfonamide with 4-methyl-1H-pyrazole-3-carboxaldehyde to form 2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzenesulfonamide. This intermediate compound is then reacted with phosphoryl chloride to form 2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzenesulfonyl chloride. Finally, this compound is reacted with sodium fluoride to form MSPF.
Aplicaciones Científicas De Investigación
MSPF has been widely used in scientific research due to its ability to detect metal ions in biological systems. It is commonly used as a fluorescent probe to detect the presence of metal ions such as zinc, copper, and iron. MSPF has also been used as a metal ion chelator and an enzyme inhibitor. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and urease.
Propiedades
IUPAC Name |
2-[methyl-(1-methylpyrazol-4-yl)sulfamoyl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O4S2/c1-14-8-9(7-13-14)15(2)21(18,19)11-6-4-3-5-10(11)20(12,16)17/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKADUJIVRLQFTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N(C)S(=O)(=O)C2=CC=CC=C2S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B2555029.png)
![2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide](/img/structure/B2555032.png)
![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2555035.png)






![1-(benzo[d]oxazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B2555047.png)

![5-[(Dimethylamino)methylene]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2555049.png)